Product packaging for Dde-D-Lys(Fmoc)-OH(Cat. No.:CAS No. 1301706-71-7)

Dde-D-Lys(Fmoc)-OH

Cat. No.: B613619
CAS No.: 1301706-71-7
M. Wt: 532,64 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the way peptides are created. wikidoc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. wikidoc.orgresearchgate.net This simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. researchgate.net

The most prevalent strategy in modern SPPS is Fmoc-based synthesis. researchgate.netnih.gov In this approach, the N-terminal alpha-amino group of the growing peptide chain is temporarily protected by the Fmoc group. This group is stable under the coupling conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to allow for the addition of the next amino acid. wikidoc.orgiris-biotech.de Dde-D-Lys(Fmoc)-OH is designed to integrate seamlessly into this Fmoc-based SPPS workflow. sigmaaldrich.com

Significance of Orthogonal Protecting Group Strategies in Peptide Synthesis

The power of modern peptide synthesis lies in the use of orthogonal protecting groups. iris-biotech.de Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions. wikidoc.orgiris-biotech.de This allows for precise chemical modifications at specific sites within a peptide chain while it is still attached to the solid support.

The combination of Fmoc and Dde protecting groups is a classic example of an orthogonal system. nih.govsigmaaldrich.comglpbio.com

The Fmoc group is base-labile and is removed using piperidine. wikidoc.orgiris-biotech.de

The Dde group is stable to the piperidine treatment used for Fmoc removal but can be selectively cleaved using a dilute solution of hydrazine (B178648) (typically 2%) in DMF. sigmaaldrich.compeptide.comsigmaaldrich.com

This orthogonality is crucial. The Dde group protects a primary amine and is stable under the conditions required for Fmoc removal. sigmaaldrich.comsigmaaldrich.com This allows for the main peptide backbone to be assembled using standard Fmoc chemistry. Once the main chain is complete, the Dde group can be selectively removed to unmask the lysine (B10760008) side-chain amine for further modifications, such as branching or the attachment of other molecules. sigmaaldrich.comalfa-chemistry.com

It is worth noting that while the standard hydrazine treatment for Dde removal is effective, it can also cleave the Fmoc group. sigmaaldrich.compeptide.com To achieve true orthogonality where Fmoc remains intact, alternative deprotection conditions for Dde have been developed, such as using hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP). nih.govpeptide.compeptide.comacs.orgsoton.ac.uk

Deprotection Conditions for Orthogonal Groups
Protecting GroupStandard Deprotection ReagentOrthogonal To
Fmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMFDde, Boc, Trt, tBu
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMFBoc, tBu
Boc (tert-butyloxycarbonyl)Trifluoroacetic Acid (TFA)Fmoc, Dde

The use of orthogonally protected lysine derivatives like this compound is particularly advantageous for creating complex peptide structures. These include:

Branched Peptides: After assembling the linear peptide backbone, the Dde group on a lysine residue can be removed to allow for the synthesis of a second peptide chain on the lysine side-chain, creating a branched structure. alfa-chemistry.commerel.sitechnoprocur.cz Such structures are used to mimic complex proteins or to develop novel therapeutic agents. merel.si

Cyclic Peptides: The selective deprotection of a lysine side-chain allows for on-resin cyclization by forming a lactam bridge with the N-terminal amino acid or another side-chain. sigmaaldrich.comalfa-chemistry.com

Peptide Conjugates: The unmasked lysine side-chain provides a specific site for attaching other molecules, such as fluorescent dyes, lipids, or polyethylene (B3416737) glycol (PEG) chains. sigmaaldrich.comresearchgate.net

Role of D-Amino Acid Stereochemistry in Peptide Design Utilizing this compound

Naturally occurring proteins and peptides are almost exclusively composed of L-amino acids. psu.edujpt.com The incorporation of their mirror images, D-amino acids, into a peptide sequence is a powerful strategy in peptide design. lifetein.comthermofisher.com

The use of the D-enantiomer in this compound offers several key advantages:

Enhanced Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases and other enzymes found in biological systems. lifetein.comfrontiersin.org This is because enzymes are stereospecific and are generally unable to recognize or cleave peptide bonds involving D-amino acids. jpt.comlifetein.com This increased stability can lead to a longer half-life for peptide-based drugs. lifetein.com

Altered Biological Activity: By changing the peptide's shape and stability, the inclusion of a D-amino acid can alter its binding affinity to biological targets and can result in unique biological activities not seen in the all-L-amino acid counterpart. lifetein.comthermofisher.com

Properties of this compound
PropertyValue
Chemical NameN-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-D-lysine iris-biotech.de
SynonymsN-alpha-Dde-N-epsilon-Fmoc-D-lysine, Dde-D-Lys(Fmoc) iris-biotech.de
CAS Number1301706-71-7 iris-biotech.dewuxiapptec.com
Molecular FormulaC31H36N2O6 iris-biotech.de
Molecular Weight532.64 g/mol iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36N2O6 B613619 Dde-D-Lys(Fmoc)-OH CAS No. 1301706-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGADLBSAXYSSH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Integration of Dde D Lys Fmoc Oh in Solid Phase Peptide Synthesis Methodologies

Incorporation into Peptide Chains

The successful incorporation of Dde-D-Lys(Fmoc)-OH into a growing peptide chain is a critical step that relies on the optimization of coupling chemistry and careful selection of the solid support.

Coupling Chemistry Optimization for this compound

The efficiency of the coupling reaction is paramount to achieving high-purity peptides. This involves the careful selection of activation reagents and solvent systems to ensure complete and efficient amide bond formation.

A widely employed and effective method for activating the carboxylic acid of this compound for coupling is the use of a combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine). lifetein.comresearchgate.net This combination forms a highly reactive HOBt ester in situ, which readily couples to the free amine of the resin-bound peptide. peptide2.com The use of HBTU/HOBt/DIEA has been successfully applied in the synthesis of labeled peptides where Fmoc-Lys(Dde)-OH was coupled to a Rink amide resin. lifetein.comresearchgate.net

Other uronium salt-based activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have also been shown to be effective, often exhibiting greater catalytic activity than HBTU. peptide2.comnih.gov The choice of activating reagent can be influenced by the specific peptide sequence and the potential for side reactions. For instance, to minimize racemization, alternative coupling additives to HOBt, such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), can be used with a carbodiimide (B86325) like DIC (N,N'-diisopropylcarbodiimide). unibo.it

Table 1: Common Activation Reagents for this compound Coupling

Activation Reagent/SystemDescriptionKey Advantages
HBTU/HOBt/DIEA Forms a highly reactive HOBt ester in situ for efficient coupling. lifetein.comresearchgate.netpeptide2.comWidely used, effective, and well-documented for Fmoc-SPPS. lifetein.comresearchgate.net
HATU/DIEA A more reactive uronium salt-based system compared to HBTU. peptide2.comnih.govEnhanced coupling yields and faster reaction rates. peptide2.com
DIC/Oxyma Pure A carbodiimide-based activation system with an additive to suppress racemization. unibo.itReduces the risk of racemization, particularly for sensitive amino acids. unibo.it

The choice of solvent is critical for the solubility of the protected amino acid and the swelling of the resin, both of which are essential for efficient coupling. N,N-dimethylformamide (DMF) is the most commonly used solvent in Fmoc-SPPS due to its excellent solvating properties for both the peptide-resin and the activated amino acid derivatives. peptide.comscholaris.ca N-methyl-2-pyrrolidinone (NMP) is another suitable polar aprotic solvent that can be used. scholaris.ca

In some cases, particularly for complex or aggregation-prone sequences, a mixture of solvents may be beneficial. For instance, the use of a DMF:DMSO (1:1, v/v) mixture was employed to dissolve biotin (B1667282) for its coupling to a deprotected lysine (B10760008) side chain. lifetein.com The ability of the solvent to maintain the peptide chain in a solvated, non-aggregated state is crucial for successful synthesis.

Resin Selection and Compatibility

The solid support, or resin, is a key component in SPPS, and its compatibility with the synthetic strategy is vital. The choice of resin influences the conditions required for the final cleavage of the peptide from the support.

This compound has been successfully used with both Rink Amide and 2-Chlorotrityl resins. lifetein.comresearchgate.netrsc.org

Rink Amide Resin: This resin is used to generate C-terminally amidated peptides. lifetein.comresearchgate.net The linkage is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions sometimes used for the removal of other protecting groups, but it is cleaved with strong acids like trifluoroacetic acid (TFA). acs.org Studies have demonstrated the coupling of Fmoc-Lys(Dde)-OH to Rink amide MBHA resin using HBTU/HOBt/DIEA activation. lifetein.comresearchgate.net

2-Chlorotrityl (2-CTC) Resin: This acid-sensitive resin is ideal for the synthesis of fully protected peptide fragments. sigmaaldrich.com The peptide can be cleaved from the 2-CTC resin under very mild acidic conditions, such as with a solution of 1% TFA in dichloromethane (B109758) (DCM), which leaves most t-butyl-based side-chain protecting groups intact. sigmaaldrich.comrsc.org The first coupling of an Fmoc-amino acid, such as Fmoc-Lys(Dde)-OH, to 2-CTC resin is typically performed in the presence of DIEA in an anhydrous solvent like DCM. rsc.org

Table 2: Resin Compatibility and Cleavage Conditions

Resin TypeLinker TypeTypical Cleavage ConditionGenerated C-Terminus
Rink Amide Acid-labile95% TFAAmide
2-Chlorotrityl Highly acid-sensitive1% TFA in DCM or TFE/DCMCarboxylic acid

The presence of the Dde group on the N-terminus of the lysine residue does not directly interfere with the final cleavage of the peptide from the resin. The Dde group is stable to the standard TFA-based cleavage cocktails used for both Rink Amide and 2-Chlorotrityl resins. sigmaaldrich.comsigmaaldrich-jp.com

The primary role of the Dde group is to provide orthogonal protection. It is selectively removed by treatment with 2% hydrazine (B178648) in DMF. peptide.comsigmaaldrich.com This deprotection is typically performed on the resin-bound peptide before the final cleavage. Once the Dde group is removed, the newly exposed α-amino group can be modified. For instance, if ivDde-Lys(Fmoc)-OH is used, the side-chain Fmoc group can first be removed with piperidine (B6355638), the side-chain amine can be modified, and then the ivDde group can be removed with hydrazine to allow for further chain extension. sigmaaldrich.com This orthogonality is a cornerstone of its utility in synthesizing complex peptides.

It is important to note that since hydrazine can also remove the Fmoc group, if Dde deprotection is to be performed on a fully assembled peptide, the N-terminal amino acid should be protected with a group stable to hydrazine, such as a Boc group. sigmaaldrich.com

General Fmoc-Based SPPS Protocols Incorporating this compound

The strategic incorporation of this compound into fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) offers a sophisticated method for creating complex peptide structures, such as branched or side-chain modified peptides. sigmaaldrich.combapeks.com This building block features two distinct, orthogonally protected amino groups. The α-amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, while the ε-amino group of the lysine side-chain is protected by the base-labile Fmoc group. sigmaaldrich.comnih.gov This orthogonal protection scheme is central to its utility, as each protecting group can be removed under specific conditions without affecting the other, allowing for selective chemical modifications at different points in the synthesis. sigmaaldrich.com

The Dde group is stable to the piperidine solutions typically used for Fmoc group removal but can be selectively cleaved using dilute hydrazine (e.g., 2% hydrazine in dimethylformamide, DMF). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Conversely, the Fmoc group is readily removed by a solution of 20% piperidine in DMF, while the Dde group remains intact under these conditions. sigmaaldrich.comsigmaaldrich.com This differential stability is the cornerstone of the Fmoc/Dde strategy, enabling the synthesis of peptides with site-specific modifications on the lysine side-chain. sigmaaldrich.com The use of ivDde-Lys(Fmoc)-OH, a structurally related compound, can be advantageous in situations where Dde removal is slow, allowing for side-chain modification to be carried out during the chain extension process. sigmaaldrich.comsigmaaldrich-jp.com

Protecting GroupChemical NameCleavage ReagentStability
Fmoc 9-Fluorenylmethyloxycarbonyl20% Piperidine in DMFStable to mild acid and hydrazine
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFStable to piperidine and trifluoroacetic acid (TFA) sigmaaldrich.comsigmaaldrich.com

This table summarizes the orthogonal protecting groups on this compound and their respective cleavage conditions.

Protocols incorporating this compound are particularly valuable when the peptide chain needs to be extended from the lysine side-chain, or when a specific moiety like a fluorophore or a drug molecule is to be attached to the ε-amino group. rsc.org The synthesis typically proceeds by anchoring the this compound to the solid support via its free carboxyl group. The peptide chain is then elongated from the α-amino group after selective Dde removal. Alternatively, after incorporating the residue into a growing peptide chain, the side-chain Fmoc group can be removed to allow for modification, followed by removal of the N-terminal protecting group of the main chain to continue elongation. sigmaaldrich.comsigmaaldrich-jp.com

Iterative Amino Acid Coupling Cycles

The use of this compound in Fmoc-SPPS involves a series of precisely controlled iterative cycles of deprotection, coupling, and washing. researchgate.net Unlike standard SPPS where the Nα-Fmoc group is repeatedly removed to extend the peptide backbone, the Dde/Fmoc strategy introduces additional, selective deprotection steps to achieve more complex architectures. chempep.comuci.edu

A typical cycle for extending the peptide chain from the α-amino group of a resin-bound this compound would proceed as follows:

Resin Swelling: The solid support with the attached amino acid is swelled in a suitable solvent, typically DMF or dichloromethane (DCM). rsc.orguci.edu

α-Amino Deprotection (Dde Removal): The Dde group is removed by treating the resin with a solution of 2% hydrazine in DMF. sigmaaldrich.comsigmaaldrich.com This is often performed in multiple, short incubations (e.g., 15 treatments of 2 minutes each) to ensure complete removal while minimizing potential side reactions. mdpi.com This step exposes the α-amino group for the subsequent coupling reaction.

Washing: The resin is thoroughly washed with DMF to remove excess hydrazine and the cleaved Dde by-product. mdpi.com

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed α-amino group. Common coupling reagents include combinations like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (PyBOP) with a tertiary base such as N,N-diisopropylethylamine (DIPEA). mdpi.comnih.govnih.gov

Washing: The resin is washed again with DMF and DCM to remove unreacted reagents and by-products. mdpi.com

Nα-Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF to prepare for the next coupling cycle in the main peptide chain. chempep.comiris-biotech.de

This sequence is repeated to assemble the desired peptide backbone. If modification of the lysine side-chain is required after its incorporation into a peptide, the orthogonal nature of the protecting groups is exploited. The peptide backbone is assembled using standard Fmoc-SPPS. Once the Dde-protected lysine residue is in place, the N-terminus is typically protected with a Boc group. The Dde group is then selectively removed with hydrazine, and the desired molecule is coupled to the exposed ε-amino group. mdpi.comuni-muenchen.de

StepActionReagents/SolventsPurpose
1Dde Deprotection2% Hydrazine in DMFSelectively exposes the α-amino group. sigmaaldrich.com
2WashingDMFRemoves deprotection reagents and by-products.
3CouplingFmoc-amino acid, Coupling reagents (e.g., HATU, PyBOP), DIPEA in DMFForms a new peptide bond. mdpi.comnih.gov
4WashingDMF, DCMRemoves excess coupling reagents.
5Fmoc Deprotection20% Piperidine in DMFExposes the N-terminal amine for the next cycle. iris-biotech.de

This table outlines a simplified iterative cycle for peptide elongation using a Dde-protected amino acid at the N-terminus.

Monitoring of Coupling Efficiency (e.g., Kaiser Test, UV/Vis Spectroscopy)

Ensuring high efficiency at each deprotection and coupling step is critical for the successful synthesis of the target peptide, as even small inefficiencies can lead to significant amounts of deletion sequences and purification challenges. iris-biotech.de Therefore, real-time monitoring of the reaction progress is a standard and highly recommended practice in SPPS. chempep.comiris-biotech.de

Kaiser Test:

The Kaiser test, or ninhydrin (B49086) test, is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. chempep.com It is routinely performed after a coupling step to confirm that all available amino groups have been acylated. mdpi.comnih.gov

Procedure: A small sample of resin beads is taken from the reaction vessel, washed, and treated with three solutions: ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine. iris-biotech.de The sample is then heated to approximately 100-120°C for a few minutes. iris-biotech.de

Interpretation:

Intense Blue/Violet Color: Indicates the presence of free primary amines, signifying an incomplete or failed coupling reaction. In this case, the coupling step must be repeated. iris-biotech.deuni-muenchen.de

Yellow/No Color Change: Indicates the absence of free primary amines, confirming a successful and complete coupling reaction. The synthesis can proceed to the next deprotection step. iris-biotech.de

It is important to note that the Kaiser test gives a brownish-red or negative result for secondary amines, such as N-terminal proline, and can yield ambiguous colors for certain other amino acids. chempep.comiris-biotech.de The test is also used after a deprotection step to confirm the successful removal of the protecting group, where a positive blue result is desired. nih.govuni-muenchen.de

UV/Vis Spectroscopy:

UV/Vis spectroscopy provides a quantitative method for monitoring the deprotection of Fmoc groups. The Fmoc group, upon cleavage with piperidine, forms a dibenzofulvene-piperidine adduct that has a characteristic strong UV absorbance. iris-biotech.de

Procedure: During the Fmoc deprotection step, the filtrate containing the cleavage solution is collected. Its absorbance is measured using a UV/Vis spectrophotometer at specific wavelengths, typically around 301 nm (ε ≈ 7800-8100 L/mol/cm). iris-biotech.de

Application: By applying the Beer-Lambert law, the concentration of the released adduct can be calculated, which directly corresponds to the number of Fmoc groups cleaved from the resin-bound peptide. This technique is highly effective for quantifying the initial resin loading and for monitoring the completion of Fmoc deprotection at each cycle. iris-biotech.de The disappearance of the chromophore in subsequent washes indicates that the deprotection is complete.

For the Dde group, its removal can also be monitored spectrophotometrically. The cleavage of Dde or its more soluble analogue, ivDde, with hydrazine releases an indazole by-product that absorbs strongly at 290 nm, allowing for quantitative tracking of the deprotection reaction. sigmaaldrich.comuni-muenchen.de

Monitoring TechniqueAnalytePrincipleIndication of Complete CouplingIndication of Complete Deprotection
Kaiser Test Free primary aminesNinhydrin reactionYellow beads iris-biotech.deDark blue beads nih.goviris-biotech.de
UV/Vis Spectroscopy Dibenzofulvene-piperidine adductUV absorbance at ~301 nmNot applicableStable, maximum absorbance reached iris-biotech.de
UV/Vis Spectroscopy Indazole by-product (from Dde/ivDde)UV absorbance at ~290 nmNot applicableStable, maximum absorbance reached sigmaaldrich.comuni-muenchen.de

This table compares common methods for monitoring reaction efficiency in SPPS protocols involving this compound.

Differential Deprotection Strategies and Mechanistic Considerations for Dde D Lys Fmoc Oh

Selective Fmoc Group Removal from the α-Amino Position

The removal of the Fmoc group is a critical and repetitive step in Fmoc-based SPPS. acsgcipr.org This process, known as deprotection, unmasks the α-amino group of the growing peptide chain, making it available for coupling with the next amino acid. The efficiency and cleanliness of this reaction are paramount to the successful synthesis of the target peptide.

Piperidine-Mediated Deprotection Kinetics and Efficiency

The most common method for Fmoc group removal involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). iris-biotech.de The reaction proceeds via a β-elimination mechanism. redalyc.org A base, piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine and carbon dioxide. redalyc.org The liberated DBF is a reactive electrophile that is subsequently trapped by the secondary amine (piperidine) to form a stable adduct, driving the equilibrium of the reaction towards completion. nih.govresearchgate.net

The kinetics of Fmoc deprotection are influenced by several factors, including the concentration of piperidine, the solvent, and the specific amino acid sequence. redalyc.orgresearchgate.net While a 20% piperidine in DMF solution is standard, the reaction time can vary. iris-biotech.de Incomplete deprotection can lead to deletion sequences in the final peptide, a significant side product that can be difficult to remove during purification. rsc.org

Interactive Table: Common Piperidine Concentrations and General Deprotection Times

Piperidine Concentration in DMF (% v/v)Typical Deprotection Time (minutes)Notes
1%> 5Slower kinetics, may be used for sensitive sequences.
2%~ 5Slower kinetics, may be used for sensitive sequences.
5%3 - 5Often used in automated synthesizers.
20%1 - 3 (repeated)Standard condition for manual and automated SPPS.

Note: Deprotection times are general estimates and can be influenced by factors such as peptide sequence, resin loading, and reaction temperature.

Alternative Base Reagents for Fmoc Deprotection

While piperidine is highly effective, concerns over its toxicity and regulatory status as a controlled substance have prompted the investigation of alternative bases for Fmoc deprotection. nih.gov Several other cyclic secondary amines and non-nucleophilic bases have been explored.

Piperazine: This reagent has been shown to be an effective alternative to piperidine. nih.gov It can minimize certain side reactions, such as aspartimide formation. researchgate.net However, its lower basicity compared to piperidine may result in slower deprotection kinetics, potentially requiring longer reaction times or higher concentrations. rsc.org

4-Methylpiperidine (4MP): 4MP has demonstrated efficiency comparable to piperidine for Fmoc removal and is not a controlled substance. iris-biotech.deresearchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that can rapidly deprotect the Fmoc group. iris-biotech.de A key difference from piperidine is that DBU does not scavenge the liberated DBF. This can lead to the formation of DBF adducts with the newly deprotected amine, capping the peptide chain. rsc.org Therefore, DBU is often used in combination with a nucleophilic scavenger. A combination of 5% piperazine and 2% DBU has been reported to be faster than 20% piperidine. rsc.org

Pyrrolidine: This base has shown to be more efficient than piperidine in less polar solvent mixtures, potentially expanding the range of "green" solvents that can be used in SPPS. acs.org

3-(Diethylamino)propylamine (DEAPA): DEAPA has been identified as a viable and more sustainable alternative to piperidine for Fmoc removal. rsc.org

Interactive Table: Comparison of Alternative Bases for Fmoc Deprotection

ReagentAdvantagesDisadvantages
PiperazineCan reduce aspartimide formation. researchgate.netSlower kinetics than piperidine. rsc.org
4-MethylpiperidineNot a controlled substance, comparable efficiency to piperidine. iris-biotech.de
DBUVery rapid deprotection. iris-biotech.deNon-nucleophilic, requires a scavenger for DBF. rsc.org
PyrrolidineEffective in less polar, "greener" solvents. acs.org
DEAPAMore sustainable alternative. rsc.org

Spectrophotometric Monitoring of Fmoc Cleavage

The progress of the Fmoc deprotection reaction can be conveniently monitored in real-time by spectrophotometry. The dibenzofulvene-piperidine adduct formed during the reaction has a strong UV absorbance maximum around 301 nm. redalyc.orgresearchgate.net By measuring the absorbance of the solution flowing from the reaction vessel, one can determine when the deprotection is complete, indicated by the absorbance returning to baseline. This method is widely used in automated peptide synthesizers to ensure complete Fmoc removal before proceeding to the next coupling step. The molar absorptivity of the dibenzofulvene-piperidine adduct has been reported to be approximately 7800-8500 cm⁻¹ M⁻¹. redalyc.orgresearchgate.net

Prevention of Side Reactions During Fmoc Deprotection (e.g., Aspartimide Formation)

A significant side reaction that can occur during piperidine-mediated Fmoc deprotection is the formation of aspartimide. iris-biotech.de This intramolecular cyclization is particularly problematic for peptide sequences containing an aspartic acid (Asp) residue, especially when followed by a small amino acid like glycine (B1666218) (Gly). iris-biotech.denih.gov The reaction is catalyzed by bases and involves the nucleophilic attack of the peptide backbone nitrogen on the side-chain ester of the aspartic acid, forming a five-membered succinimide ring. iris-biotech.de Aspartimide formation can lead to epimerization at the α-carbon of the aspartic acid and can also result in the formation of β-aspartyl peptides upon ring opening. nih.gov

Several strategies have been developed to minimize or prevent aspartimide formation:

Use of sterically hindered side-chain protecting groups for Asp: Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the intramolecular cyclization. semanticscholar.orgresearchgate.net

Addition of acidic additives to the deprotection solution: The inclusion of a weak acid, such as formic acid or 1-hydroxybenzotriazole (HOBt), in the piperidine deprotection solution has been shown to suppress aspartimide formation. rsc.orgpeptide.com

Use of alternative bases: As mentioned earlier, bases like piperazine have been reported to reduce the incidence of aspartimide formation compared to piperidine. researchgate.net

Backbone protection: The introduction of a protecting group on the backbone amide nitrogen preceding the aspartic acid can prevent the cyclization reaction. semanticscholar.org

Selective Dde Group Removal from the ε-Amino Position

The Dde group is an orthogonal protecting group that is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin. iris-biotech.desigmaaldrich.com This stability allows for the selective deprotection of the lysine (B10760008) side chain while the rest of the peptide remains protected and attached to the solid support. This is particularly useful for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules like fluorophores or biotin (B1667282). sigmaaldrich.comrsc.org

Hydrazine-Based Deprotection Protocols

The standard method for the removal of the Dde group is treatment with a dilute solution of hydrazine (B178648) in DMF. sigmaaldrich.compeptide.com A 2% hydrazine solution is commonly used. sigmaaldrich.comresearchgate.net The reaction is typically performed at room temperature and is generally complete within a short period. rsc.orgresearchgate.net The deprotection can be carried out in a batchwise manner, with the resin being treated with fresh hydrazine solution multiple times to ensure complete removal. peptide.comsigmaaldrich.com

It is important to note that hydrazine can also remove the Fmoc group. sigmaaldrich.comacs.org Therefore, if selective Dde removal is desired in the presence of an Fmoc group, alternative deprotection methods must be employed. One such method involves the use of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP), which has been shown to be orthogonal to the Fmoc group. peptide.comacs.orgresearchgate.net

The progress of Dde removal can also be monitored spectrophotometrically, as the cleavage product, an indazole derivative, absorbs strongly at 290 nm. sigmaaldrich.comiris-biotech.de

Interactive Table: Standard Protocol for Dde Removal

StepReagent/SolventProcedure
12% Hydrazine monohydrate in DMFAdd to the resin and allow to stand for 3 minutes.
2Filter the resin.
32% Hydrazine monohydrate in DMFRepeat the treatment two more times.
4DMFWash the resin thoroughly.

Note: The number of repetitions and reaction times may need to be optimized depending on the specific peptide sequence and resin. biotage.com

Care must be taken with the concentration of hydrazine, as higher concentrations can lead to side reactions, including cleavage of the peptide at glycine residues and the conversion of arginine to ornithine. peptide.com Additionally, the Dde group has been reported to be susceptible to migration under certain conditions, particularly during piperidine-mediated Fmoc deprotection, where it can transfer from one lysine side chain to another. nih.gov This migration can be minimized by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal. nih.gov

Concentration and Solvent Optimization (e.g., 2% Hydrazine in DMF)

The conventional method for the removal of the Dde group is through treatment with a solution of hydrazine in a suitable organic solvent. A 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF) is the most commonly employed reagent for this purpose. sigmaaldrich.compeptide.com The deprotection reaction is typically rapid, often completed within minutes at room temperature. sigmaaldrich.compeptide.com

The optimization of hydrazine concentration is critical. While a 2% concentration is standard, higher concentrations of up to 10% have been used in cases where Dde removal proves to be difficult, for instance, due to peptide aggregation or steric hindrance. sigmaaldrich.com However, it is crucial to note that hydrazine concentrations exceeding 2% can lead to undesirable side reactions. These include the cleavage of the peptide backbone at Glycine residues and the conversion of Arginine to Ornithine. peptide.com

The choice of solvent is also an important consideration. DMF is the most common solvent due to its excellent solvating properties for both the peptide-resin and the reagents. Other solvents such as N-methylpyrrolidone (NMP), methanol (MeOH), dichloromethane (B109758) (DCM), and acetonitrile have also been explored, particularly for solution-phase deprotection. researchgate.netresearchgate.net The selection of the solvent can be influenced by the solubility of the peptide and the desire to avoid high-boiling-point solvents like DMF in solution-phase protocols. researchgate.net

Table 1: Common Conditions for Hydrazine-Mediated Dde Deprotection

Reagent Concentration Solvent Typical Reaction Time Key Considerations
Hydrazine Monohydrate 2% (v/v) DMF 3 x 3 minutes Standard condition for solid-phase synthesis. sigmaaldrich.compeptide.com
Hydrazine Monohydrate Up to 10% DMF Variable Used for sluggish deprotections, but with increased risk of side reactions. sigmaaldrich.com
Spectrophotometric Monitoring of Dde Cleavage

A significant advantage of the Dde protecting group is the ability to monitor its cleavage in real-time using UV spectrophotometry. The reaction of the Dde group with hydrazine results in the formation of a chromophoric indazole derivative as a byproduct. sigmaaldrich.com This byproduct absorbs strongly at a wavelength of 290 nm, which is the same wavelength used for monitoring the removal of the Fmoc group. sigmaaldrich.com

This feature allows for the continuous monitoring of the deprotection reaction, particularly in automated peptide synthesizers equipped with a continuous-flow system. sigmaaldrich.com By monitoring the absorbance of the column eluant at 290 nm, the completion of the reaction can be precisely determined when the absorbance returns to its baseline value. sigmaaldrich.com This ensures that the deprotection is complete without unnecessarily exposing the peptide to the hydrazine solution for an extended period, which could increase the risk of side reactions.

Hydroxylamine Hydrochloride/Imidazole-Mediated Dde Deprotection

An alternative and milder method for Dde deprotection involves the use of a solution of hydroxylamine hydrochloride and imidazole in NMP. sigmaaldrich.compeptide.comresearchgate.net This reagent system offers a significant advantage over hydrazine, particularly in terms of its orthogonality with the Fmoc protecting group.

The typical reagent composition involves a mixture of hydroxylamine hydrochloride and imidazole, often in a 1.3:1 molar ratio, dissolved in NMP. sigmaaldrich.compeptide.com The deprotection is generally carried out at room temperature with reaction times ranging from 30 minutes to a few hours. peptide.comresearchgate.net This method has been successfully applied in various contexts, including the synthesis of PNA-peptide conjugates. researchgate.net

Enhanced Orthogonality to Fmoc Protecting Group

The primary advantage of the hydroxylamine hydrochloride/imidazole system is its superior orthogonality to the Fmoc group compared to hydrazine. sigmaaldrich.comresearchgate.net While hydrazine can cause partial or complete removal of the Fmoc group, the hydroxylamine-based reagent is highly selective for the Dde group, leaving the Fmoc group intact. sigmaaldrich.compeptide.com This enhanced orthogonality is crucial for synthetic strategies that require the selective deprotection of the Dde group in the presence of an Fmoc-protected N-terminus or other Fmoc-protected side chains. This allows for more complex and versatile synthetic routes, such as on-resin side-chain modifications, without the need to first replace the N-terminal Fmoc group with a more stable protecting group like Boc. sigmaaldrich.com

Table 2: Comparison of Dde Deprotection Reagents

Reagent Orthogonality to Fmoc Typical Conditions Advantages Disadvantages
2% Hydrazine in DMF Partial (can remove Fmoc) 3 x 3 min at RT Fast reaction Lacks full orthogonality with Fmoc. sigmaaldrich.compeptide.com

Considerations for Aqueous Phase Deprotection

While most Dde deprotection protocols are conducted in organic solvents, there is a growing interest in performing this reaction in the aqueous phase. This is particularly relevant for applications involving bioconjugation to nanoparticles or other biomolecules where the use of organic solvents is undesirable due to potential cytotoxicity or incompatibility with the biological system. researchgate.net

The cleavage of Dde-based linkers using buffered aqueous solutions of hydrazine or hydroxylamine has been reported. iris-biotech.de Mild aqueous hydrazine has been used for the in-solution removal of solubilizing tags attached via a Dde-derived linker after protein assembly. nih.gov However, the efficiency and kinetics of Dde deprotection in a purely aqueous environment can be challenging and may depend on the peptide sequence and the accessibility of the Dde group. The stability of Dde-based linkers can also be a concern in aqueous conditions, with some studies noting partial instability over extended periods. nih.gov Further optimization of reaction conditions, such as pH and the use of co-solvents, may be necessary to achieve efficient Dde removal in the aqueous phase.

Orthogonality Management in Sequential Deprotection

The successful synthesis of complex peptides using the Fmoc/Dde strategy hinges on the precise management of the orthogonality between these two protecting groups. sigmaaldrich.comiris-biotech.de This involves the sequential and selective removal of either the Fmoc or the Dde group at different stages of the synthesis to allow for specific chemical transformations.

Strategies for Preventing Cross-Deprotection

Cross-deprotection, the unintended removal of one protecting group during the cleavage of another, is a significant challenge that must be carefully managed.

When using the standard 2% hydrazine in DMF for Dde removal, there is a known risk of partial or complete cleavage of the Fmoc group. sigmaaldrich.comed.ac.uk To circumvent this, a common strategy is to complete the synthesis of the peptide backbone first. Subsequently, the N-terminal Fmoc group is replaced with a Boc group, which is stable to the hydrazine treatment. sigmaaldrich.compeptide.com This allows for the safe removal of the Dde group without affecting the N-terminus.

A more elegant solution to prevent cross-deprotection is to use a deprotection reagent for the Dde group that is fully orthogonal to the Fmoc group. As discussed previously, the use of hydroxylamine hydrochloride/imidazole in NMP provides this enhanced orthogonality. sigmaaldrich.comresearchgate.net This allows for the selective removal of the Dde group at any stage of the synthesis without the need to modify the N-terminal protecting group.

Another potential issue is the migration of the Dde group, which has been observed during the piperidine-mediated deprotection of an N-terminal Fmoc group. nih.gov This side reaction can lead to the scrambling of the protecting group's position within the peptide chain. The use of the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group can mitigate this issue, as it is less prone to migration. sigmaaldrich.com

Table of Compounds

Compound Name Abbreviation
Dde-D-Lys(Fmoc)-OH -
Fluorenylmethyloxycarbonyl Fmoc
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde
N,N-Dimethylformamide DMF
tert-Butoxycarbonyl Boc
N-methylpyrrolidone NMP

Impact of Sequence Context on Deprotection Efficiency

The efficiency of the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group from the side chain of a D-lysine residue is not absolute and can be significantly influenced by the local peptide sequence. The surrounding amino acid residues can affect the accessibility of the protecting group to the deprotection reagent and introduce competing side reactions. Key factors modulated by the sequence context include steric hindrance, peptide aggregation, and the presence of other nucleophilic residues, which can lead to side reactions like protecting group migration.

Steric Hindrance and Peptide Aggregation

The rate and completeness of Dde group removal by hydrazine are dependent on the accessibility of the protected ε-amino group. While Dde is known to be easier to cleave than more sterically demanding analogs like the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, the local peptide environment can still present significant challenges. iris-biotech.desigmaaldrich.com

Proximity to Bulky Residues: Amino acids with large, bulky side chains adjacent to or in the spatial vicinity of the Dde-protected lysine can sterically shield the Dde group, impeding the approach of the hydrazine nucleophile. This can result in sluggish or incomplete deprotection, requiring extended reaction times or a higher concentration of hydrazine.

Peptide Aggregation: Certain peptide sequences are prone to forming secondary structures or aggregating on the solid-phase support. sigmaaldrich.com When the Dde-protected lysine residue is located within such an aggregated region, its accessibility can be severely restricted, leading to a dramatic decrease in deprotection efficiency. This issue is particularly noted for the related ivDde group, which can be extremely difficult to remove from aggregating sequences. sigmaaldrich.com

Positional Effects: The position of the Lys(Dde) residue within the peptide chain can also play a role. For instance, residues located near the C-terminus of a resin-bound peptide may experience different steric environments compared to those in the middle of the sequence, potentially affecting deprotection kinetics. sigmaaldrich.com

Protecting Group Migration (Scrambling)

One of the most significant sequence-dependent side reactions affecting Dde-protected lysine is the intramolecular or intermolecular migration of the Dde group. nih.gov This phenomenon, often termed "scrambling," does not occur during the hydrazine-mediated deprotection itself, but rather during the piperidine treatment used to remove Nα-Fmoc groups in preceding synthesis steps. iris-biotech.denih.gov

The mechanism involves the nucleophilic attack of a free ε-amino group of a nearby unprotected lysine on the Dde-protected lysine. nih.govresearchgate.net The presence of piperidine accelerates this side reaction. nih.gov Consequently, by the time of the intended hydrazine treatment, the Dde group may have migrated to a different lysine residue within the same peptide chain or even to a neighboring peptide on the resin bead. nih.gov Research has shown that Dde exhibits a strong tendency for this scrambling behavior. iris-biotech.de This sequence-dependent side reaction compromises the site-specificity of the subsequent side-chain modification.

Partial Loss in Long Sequences

During the synthesis of long peptides, which involves numerous cycles of Fmoc deprotection, partial loss of the Dde group has been observed. sigmaaldrich.compeptide.com This premature cleavage is a cumulative effect of repeated exposure to the basic conditions of piperidine treatment. The stability of the Dde group can therefore be context-dependent, with its integrity being compromised over the extended synthesis of a long and complex peptide chain.

Quantitative Assessment of Deprotection Efficiency

While Dde is generally considered highly efficient to remove, quantitative studies highlight the influence of the protecting group structure itself, which serves as a baseline for understanding sequence effects. In a comparative study, the deprotection efficiency of Dde was contrasted with the more hindered ivDde and a newer protecting group, ivDmb, on a model peptide. After treatment with 4% hydrazine, only 1% of the Dde group remained, demonstrating its high lability under standard conditions. iris-biotech.de However, the nearly 10% remnant of the more robust ivDde group underscores how steric hindrance can significantly impede deprotection, a factor that can be exacerbated by a challenging peptide sequence. iris-biotech.de

Protecting Group (X)Peptide SequenceDeprotection ConditionsRemaining Protected Peptide (%)Reference
DdeBoc-Gly-Ser(tBu)-Ala-Leu-Gly-Lys(X)-Ala-Phe-Gly-Phe-Ser(tBu)-Glu(OtBu)-TG S Trt Resin4% Hydrazine, 5 x 5 min1% iris-biotech.de
ivDde10% iris-biotech.de
ivDmb0% iris-biotech.de

Advanced Applications in Peptide and Conjugate Synthesis Enabled by Dde D Lys Fmoc Oh

Synthesis of Branched Peptides

Branched peptides, which feature secondary peptide chains attached to the side chain of a core amino acid, are of significant interest in immunology, drug delivery, and materials science. The use of Dde-D-Lys(Fmoc)-OH is a cornerstone of the Fmoc/Dde strategy for creating these structures. sigmaaldrich.com The lysine (B10760008) residue acts as a scaffold, and the Dde group serves as a temporary mask for the branching point, allowing for the controlled, sequential synthesis of distinct peptide chains on a single molecule. biotage.com

The synthesis of an unsymmetrically branched peptide begins with standard solid-phase peptide synthesis (SPPS) to assemble the main peptide backbone. A this compound residue is incorporated at the desired branching point. cem.com Following the completion of the linear chain, the N-terminal α-amino group is typically protected with a Boc group, as hydrazine (B178648) can also cleave the Fmoc group. peptide.com

The critical step involves the selective deprotection of the lysine ε-amino group by treating the resin-bound peptide with a solution of 2% hydrazine in DMF. sigmaaldrich.comsigmaaldrich-jp.com This treatment removes the Dde group, exposing a free primary amine on the lysine side chain without disturbing other acid-labile side-chain protecting groups or the link to the resin. sigmaaldrich-jp.com With this newly available amine, a second peptide chain can be synthesized, growing outward from the lysine side chain. This process allows for the precise construction of peptides with two or more distinct sequences, creating unsymmetrically branched molecules with diverse biological functions. cem.com While effective, a known consideration with the Dde group is its potential to migrate to other free amines within the peptide sequence under certain conditions, a phenomenon known as "scrambling". iris-biotech.de The sterically more demanding ivDde group was developed to mitigate this issue, though Dde remains widely used. iris-biotech.de

Conventional SPPS of branched peptides can be slow and inefficient due to steric hindrance between the growing peptide chains, which can lead to incomplete coupling reactions and the formation of deletion products. merel.si Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to overcome these challenges. creative-peptides.com By applying microwave energy, the reaction system is heated rapidly and uniformly, enhancing the kinetics of both the coupling and deprotection steps. biotage.comcreative-peptides.com

This acceleration is particularly beneficial for the synthesis of complex branched structures. For instance, coupling Fmoc-Lys(Dde)-OH can be achieved with high efficiency in just 10 minutes at 75°C using microwave irradiation. biotage.com Research has demonstrated that microwave enhancement allows for the rapid synthesis of difficult branched peptides, significantly reducing synthesis times from days to mere hours while achieving high purity. merel.si

Peptide ConstructSynthesis MethodSynthesis TimeCrude Purity (%)Reference
Lactoferricin-Lactoferrampin Chimera (Antimicrobial)Microwave-Enhanced SPPS< 5 hours77 merel.si
Histone H2B (118-126) conjugated to Ubiquitin (47-76) (Deubiquitinase Resistance)Microwave-Enhanced SPPS< 5 hours75 merel.si
Tetra-branched Antifreeze Peptide AnalogMicrowave-Enhanced SPPS< 5 hours71 merel.si
Conventional Synthesis of Histone-Ubiquitin ConjugateRoom Temperature SPPS> 53 hours10-20 merel.si
Conventional Synthesis of Antifreeze PeptideRoom Temperature SPPS> 72 hours40 merel.si

Table 1. Comparison of microwave-enhanced and conventional synthesis for complex branched peptides.

Multi-antigenic peptides (MAPs) are a classic example of branched peptide architecture, designed to elicit a potent immune response. Typically, they consist of a dendritic core built from lysine residues, onto which multiple copies of an antigenic peptide epitope are synthesized. The use of this compound is integral to building the lysine core. bachem.com

The synthesis starts with a core lysine scaffold. By using Fmoc-Lys(Dde)-OH, successive generations of branches can be added. After synthesizing the first level of the core, the Dde groups are removed with hydrazine, exposing multiple amine sites for the parallel synthesis of the desired antigenic peptides. This approach creates a single, large molecule with a high density of epitopes, which is highly effective for vaccine development and immunological studies. bachem.com

Cyclization Strategies for Peptides

Cyclic peptides often exhibit enhanced stability, receptor binding affinity, and bioavailability compared to their linear counterparts. This compound is a valuable tool for creating these structures, as the lysine side chain can be used as one of the anchor points for macrocyclization. bachem.compeptide.com The orthogonal nature of the Dde protecting group allows for the selective deprotection and modification of the lysine side chain to facilitate the ring-closing reaction. sigmaaldrich.comsigmaaldrich-jp.com

Performing the cyclization reaction while the peptide is still attached to the solid support (on-resin) offers numerous advantages, including simplified purification. The Dde protecting group is ideally suited for this approach. A linear peptide containing a Dde-protected lysine is first synthesized. rsc.org Once the linear sequence is complete, the Dde group is selectively cleaved with 2% hydrazine in DMF, exposing the ε-amino group of lysine. rsc.org

This free amine can then react with an activated carboxylic acid at the N-terminus of the peptide (head-to-side-chain cyclization) or with another functionalized side chain to form the macrocyclic ring. A specific research example involves the synthesis of a cyclic RGD peptide analog. A linear peptide, Ac-C(Mmt)RGDSfK(Dde)-resin, was assembled on the solid phase. The Dde group was removed with hydrazine, and the newly exposed amine was reacted with a norbornene moiety. Subsequent on-resin thiol-ene photoreaction between the cysteine and norbornene functionalities completed the cyclization in just 20 minutes. rsc.org

The versatility of the Fmoc/Dde strategy extends to the synthesis of a wide array of complex macrocyclic peptide architectures. The ability to selectively unmask the lysine side chain on-resin allows for numerous cyclization strategies beyond simple head-to-tail or head-to-side-chain loops. sigmaaldrich-jp.com It enables the creation of bicyclic peptides, where a single peptide may contain two separate rings, or lariat (B8276320) structures where a tail is attached to a cyclic core.

The use of this compound, in combination with other orthogonal protecting groups, provides the chemist with a "toolbox" to build these sophisticated structures. For example, a system with four degrees of orthogonality can be designed to allow for linear chain extension, incorporation of specific side chains, on-resin cyclization via the lysine side chain, and finally, the exposure of another functional group upon cleavage to enhance properties like solubility. researchgate.net This level of control is crucial for developing peptides with precisely defined three-dimensional conformations for therapeutic or diagnostic purposes.

Site-Specific Peptide Functionalization and Conjugation

The strategic incorporation of N-α-Fmoc-N-ε-Dde-protected lysine derivatives, such as this compound, is a cornerstone of modern solid-phase peptide synthesis (SPPS) for creating complex and functionalized peptides. The utility of this approach hinges on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.debachem.com The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which shields the lysine side-chain's ε-amino group, is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used to remove the temporary N-α-Fmoc group during peptide chain elongation. sigmaaldrich.comsigmaaldrich.com It is also stable to the final trifluoroacetic acid (TFA) cleavage cocktail used to release the peptide from the resin and remove other acid-labile side-chain protecting groups. sigmaaldrich.combeilstein-journals.org

The Dde group's key feature is its selective removal by treatment with a mild solution of 2% hydrazine in a solvent like N,N-dimethylformamide (DMF) while the peptide remains anchored to the solid support. bachem.comsigmaaldrich.comalfa-chemistry.com This unmasks a reactive primary amine on the lysine side chain at a specific, predetermined position within the peptide sequence. This newly liberated amine serves as a versatile handle for a wide array of chemical modifications, enabling the on-resin, site-specific functionalization of the peptide. sigmaaldrich.comsigmaaldrich.com This methodology is fundamental to the synthesis of branched peptides, cyclic peptides, and peptides conjugated to various molecular entities. sigmaaldrich.comalfa-chemistry.com For complete orthogonality with the Fmoc group, which can also be labile to hydrazine, alternative deprotection reagents like hydroxylamine (B1172632) hydrochloride with imidazole (B134444) in N-methylpyrrolidone (NMP) can be employed. sigmaaldrich.compeptide.comresearchgate.net

Bioconjugation with Fluorescent Probes and Labels

The orthogonal Dde/Fmoc strategy is frequently exploited for the site-specific labeling of peptides with fluorescent probes. sigmaaldrich.com This technique is invaluable for creating tools used in biological research, such as in fluorescence microscopy, immunoassays, and studies of protein-protein interactions. The process involves synthesizing the full peptide chain on a solid support, incorporating Fmoc-Lys(Dde)-OH (or its D-enantiomer) at the desired labeling site. After the full-length peptide is assembled, the Dde group is selectively cleaved on-resin using a 2% hydrazine solution, exposing the ε-amino group of the target lysine residue. sigmaaldrich.compeptide.com

With all other functional groups on the peptide still protected, the activated fluorescent dye, typically a carboxylic acid derivative, is then coupled specifically to this liberated amine using standard peptide coupling reagents. researchgate.net This ensures a homogenous product with the fluorescent label attached at a precise location.

One documented example involves the attachment of the 5/6-carboxytetramethylrhodamine (TAMRA) fluorophore to the deprotected lysine side chain of a peptide-PNA conjugate. researchgate.net Other fluorescent probes can be similarly attached, providing a versatile method for producing custom-labeled peptides. Moreover, pre-conjugated building blocks, such as lysine already modified with dyes like dansyl or coumarin (B35378) derivatives, offer an alternative streamlined approach. issuu.com

Fluorophore ClassExample ProbeTypical ApplicationReference
Rhodamine5/6-Carboxytetramethylrhodamine (TAMRA)Fluorescence Resonance Energy Transfer (FRET), Cellular Imaging researchgate.net
Coumarin7-dimethylaminocoumarin-4-acetic acid (DMACA)pH Sensors, FRET Pairs issuu.com
DansylDansyl ChlorideProtein Labeling, Environmental Polarity Sensing issuu.com
BODIPYBODIPY DyesFluorescence Polarization, pH-insensitive imaging researchgate.net

Attachment of Polymers and Drug Delivery Systems

The site-specific modification enabled by Dde-protected lysine is a powerful tool for attaching polymers to peptides, a strategy often used to improve pharmacokinetic properties or to construct sophisticated drug delivery systems. One of the most common applications is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. For instance, a method for the on-resin lipidation and PEGylation of human pancreatic polypeptide (hPP) involved protecting specific lysine residues with Dde during automated synthesis. beilstein-journals.org Subsequent orthogonal deprotection of the Dde group allowed for the coupling of a glutamate (B1630785) spacer and the desired fatty acid or PEG moiety. beilstein-journals.org

This strategy extends to the creation of complex nanocarriers. Amphiphilic linear-dendritic block copolymers, known as telodendrimers, have been developed for drug delivery applications. mdpi.comgoogle.com In the synthesis of these structures, building blocks like (Fmoc)Lys(Dde)-OH are used in a stepwise fashion to build a dendritic scaffold onto a linear PEG chain. google.comnih.gov The selective removal of Dde and Fmoc protecting groups at different stages allows for the controlled attachment of other molecules, such as cholic acid, to create an amphiphilic polymer that can self-assemble into micelles for encapsulating hydrophobic drugs. mdpi.comnih.gov

Polymer/SystemBuilding BlockPurposeResearch FindingReference
PEGylated PeptideFmoc-Lys(Dde)-OHImprove pharmacokinetic profileEnabled on-resin PEGylation of human pancreatic polypeptide after selective Dde removal. beilstein-journals.org
Telodendrimer Nanocarrier(Fmoc)Lys(Dde)-OHDrug delivery vehicleUsed in the stepwise synthesis of PEG-dendron copolymers that self-assemble into drug-carrying micelles. google.comnih.gov
Polymer-Drug ConjugateFmoc-Lys(Dde)-OHFixed-dose co-deliveryA lysine backbone was built on-resin to attach two different drugs (AKBA and MTX) by controlling the deprotection sequence of Fmoc and Dde groups. hilarispublisher.com

Development of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver a potent cytotoxic payload directly to cancer cells. nih.govacs.org A typical PDC consists of a "homing" peptide that recognizes receptors overexpressed on tumor cells, a potent drug, and a linker connecting them. nih.gov The use of Dde-protected lysine is instrumental in the synthesis of these conjugates, providing a specific site for drug attachment.

The synthesis can be performed by incorporating Fmoc-Lys(Dde)-OH into the homing peptide sequence. After assembling the peptide on a solid support, the Dde group is removed with hydrazine, revealing the ε-amino group of lysine. hilarispublisher.com The cytotoxic drug, often modified with a linker containing a reactive carboxylic acid, is then coupled to this specific site. This directed conjugation prevents the random attachment of the drug to other functional groups in the peptide, which could otherwise inactivate the peptide or alter its binding affinity.

A notable example is the synthesis of a dual-drug conjugate designed for fixed-dose co-delivery. hilarispublisher.com In this work, Fmoc-Lys(Dde)-OH was attached to a resin, and a second Fmoc-Lys(Dde)-OH was coupled to the first, creating a small lysine backbone. By controlling the sequence of Fmoc and Dde deprotection, two different drugs, acetyl-keto-β-boswellic acid (AKBA) and methotrexate (B535133) (MTX), were attached to the same carrier molecule. hilarispublisher.com This highlights the precision afforded by the orthogonal protection strategy in constructing complex PDCs.

Incorporation of Bioorthogonal Tags (e.g., Azide (B81097) Functionality)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The introduction of bioorthogonal functional groups, such as azides or alkynes, into peptides allows for their subsequent modification via highly specific "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.gov

The selective deprotection of the Dde group on a resin-bound peptide is an ideal method for the site-specific incorporation of these tags. After the peptide chain is synthesized, the Dde group on a chosen lysine residue is removed. researchgate.net An azide-containing molecule, for example, a linker with a terminal azide and a carboxylic acid (e.g., CO₂H-PEG₇-N₃), can then be coupled to the exposed lysine side-chain amine. researchgate.net

This pre-functionalized peptide can be cleaved from the resin, purified, and then "clicked" to another molecule containing a complementary alkyne group. This powerful, two-step strategy enables the modular construction of complex bioconjugates and is used for applications ranging from protein labeling and activity-based probing to the surface functionalization of nanoparticles. researchgate.net

Synthesis of Challenging Peptide Sequences

The chemical synthesis of peptides via SPPS is a mature technology, but it is not without its challenges. ekb.eg Certain peptide sequences, particularly those that are long or rich in hydrophobic amino acids, are notoriously difficult to synthesize and are often termed "difficult sequences." nih.govluxembourg-bio.com A primary obstacle in these cases is the phenomenon of peptide chain aggregation on the solid support.

Overcoming Aggregation Phenomena in SPPS

During SPPS, the growing peptide chains, which are covalently attached to an insoluble resin support, can sometimes fold into stable secondary structures, such as β-sheets. These structures can then associate with one another, leading to intermolecular aggregation. ekb.eg This aggregation can physically block the N-terminus of the growing chain, preventing it from reacting with the next incoming activated amino acid. The result is incomplete coupling reactions, leading to the formation of deletion sequences (peptides missing one or more amino acids) and ultimately, a low yield of the desired full-length peptide. nih.gov

While this compound is not a direct solution for preventing aggregation, it is a critical tool for synthesizing complex peptide architectures where aggregation is a known and significant problem. The synthesis of branched peptides, which relies on orthogonally protected lysine derivatives like Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH, is particularly susceptible to aggregation due to the increased density of peptide chains on the scaffold, which can lead to steric hindrance and poor coupling. technoprocur.czmerel.si

To address these challenges, specialized techniques are often employed in conjunction with Dde-protected lysine. Microwave-enhanced SPPS, for example, has been shown to significantly improve the synthesis of branched peptides. merel.si The application of microwave energy can disrupt aggregation and provide the energy needed to overcome the steric challenges of coupling amino acids onto a crowded branched scaffold, leading to more efficient reactions and higher purity products in a fraction of the time compared to conventional methods. technoprocur.czmerel.si For example, a branched antimicrobial peptide was synthesized in under 5 hours with 77% purity using microwave-enhanced SPPS with Fmoc-Lys(ivDde)-OH, a feat that would be extremely difficult under standard room temperature conditions. merel.si The use of Dde-protected lysine, therefore, is a key enabler in advanced strategies designed to access complex peptides that are otherwise prone to synthesis failure due to aggregation.

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundN-α-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-ε-(9-fluorenylmethyloxycarbonyl)-D-lysine
Fmoc-Lys(Dde)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine
Fmoc-D-Lys(Dde)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene) ethyl]-D-lysine
Fmoc-Lys(ivDde)-OHN-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine
ivDde-Lys(Fmoc)-OHN-α-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-N-ε-Fmoc-L-lysine
Fmoc9-Fluorenylmethoxycarbonyl
Dde1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
ivDde1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
Boctert-Butoxycarbonyl
TFATrifluoroacetic acid
DMFN,N-Dimethylformamide
NMPN-Methyl-2-pyrrolidone
PEGPolyethylene glycol
TAMRA5/6-Carboxytetramethylrhodamine
DMACA7-dimethylaminocoumarin-4-acetic acid
AKBAAcetyl-keto-β-boswellic acid
MTXMethotrexate
Gemcitabine2′,2′-difluorodeoxycytidine
[D-Lys]6-GnRH[D-Lysine]6-Gonadotropin-releasing hormone
CuAACCopper(I)-catalyzed azide-alkyne cycloaddition
SPAACStrain-promoted azide-alkyne cycloaddition

Use of Solubilizing Tags and Linkers

The key to this application lies in the orthogonal nature of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. sigmaaldrich.comsigmaaldrich.com In this compound, the α-amino group is protected by the base-labile Fmoc group, which is removed at each step of peptide elongation, while the ε-amino group of the D-lysine side chain is protected by the Dde group. The Dde group is stable to the standard piperidine conditions used for Fmoc removal but can be selectively cleaved using a mild solution of hydrazine (typically 2% in DMF) or hydroxylamine. sigmaaldrich.comiris-biotech.de This orthogonal stability allows for the completion of the primary peptide sequence, followed by the selective deprotection of the lysine side chain to attach a desired moiety while the peptide remains on the solid support.

This strategy is particularly advantageous for attaching temporary solubilizing tags to aggregation-prone peptides. iris-biotech.de These tags are hydrophilic molecular constructs that improve the solvation of the growing peptide chain, thereby preventing aggregation and facilitating subsequent synthetic steps and purification. Once the synthesis and purification are complete, the solubilizing tag can be cleaved off, yielding the final target peptide.

Detailed Research Findings

Research has demonstrated the utility of Dde-based linkers for the temporary attachment of various solubilizing groups. iris-biotech.de These "helping-hand" linkers can be incorporated during SPPS onto the deprotected side chain of a lysine residue that was initially introduced using a Dde-protected derivative. The process involves:

Incorporation of this compound into the desired position of the peptide sequence using standard Fmoc-SPPS.

Completion of the peptide chain synthesis.

Selective removal of the Dde group from the lysine side chain using hydrazine or hydroxylamine, exposing the ε-amino group. sigmaaldrich.comrsc.org

Coupling of a pre-synthesized solubilizing tag or linker to the newly freed amino group.

Cleavage of the peptide-tag conjugate from the resin and subsequent purification.

Removal of the solubilizing tag under specific conditions to release the final, unmodified peptide.

This methodology effectively enhances the handling of otherwise insoluble or "difficult" peptides. The cleavage of the Dde group can be monitored spectrophotometrically because the resulting byproduct absorbs light strongly around 290 nm, providing a useful reaction monitoring tool. sigmaaldrich.comiris-biotech.de

The table below details common solubilizing tags and linkers used in conjunction with this strategy.

Solubilizing Tag/LinkerCompositionApplication and BenefitsCitation
Oligo-lysine A short chain of lysine residues (e.g., hexa-lysine)Increases the overall charge and hydrophilicity of the peptide conjugate, disrupting intermolecular aggregation. Often referred to as a "helping-hand" linker. iris-biotech.de
Polyethylene Glycol (PEG) Chains of ethylene (B1197577) glycol of varying lengthsImparts excellent water solubility and can increase the hydrodynamic volume of the peptide, preventing aggregation. It is a highly flexible and biocompatible tag. iris-biotech.de
Oligo-arginine A short chain of arginine residuesSimilar to oligo-lysine, it introduces positive charges, significantly enhancing solubility in aqueous media. iris-biotech.de
Dde-based Linkers Linkers containing a Dde-cleavable bondUsed to reversibly attach various moieties, including solubilizing tags, biotin (B1667282) for purification, or dyes for monitoring, to the peptide. The linker itself can be designed with hydrophilic properties. iris-biotech.deresearchgate.net

This approach has proven invaluable in the synthesis of complex peptide-drug conjugates and multi-functional probes where solubility is a critical factor for both the synthesis and the final application. sigmaaldrich.comlifetein.com The ability to introduce and then remove a solubilizing element provides a powerful tool for chemists to overcome some of the most persistent challenges in modern peptide synthesis.

Analytical and Monitoring Methodologies in the Context of this compound Chemistry

The synthesis of complex peptides often requires the use of orthogonally protected amino acids like this compound to achieve selective side-chain modifications. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the α-amine and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amine allow for differential deprotection strategies. The successful and efficient synthesis hinges on the ability to accurately monitor the removal of these protecting groups. This article details the key analytical and monitoring methodologies employed to ensure the integrity of the peptide during these critical deprotection steps.

Analytical and Monitoring Methodologies in the Context of Dde D Lys Fmoc Oh Chemistry

Real-Time Monitoring of Deprotection Steps

Real-time monitoring of deprotection reactions is crucial for optimizing reaction times, minimizing the formation of side products, and ensuring the complete removal of the protecting group before proceeding to the next synthetic step.

The removal of the Dde protecting group is typically achieved by treatment with hydrazine (B178648). This cleavage reaction releases a chromophoric byproduct, which allows for the real-time monitoring of the deprotection progress using UV/Vis spectroscopy. The Dde group itself, being a conjugated enone system, absorbs UV light, and its removal can be tracked by the disappearance of its characteristic absorbance. vulcanchem.com More commonly, the cleavage of a related protecting group, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), with hydrazine yields a chromophoric indazole byproduct that absorbs strongly at 290 nm. sigmaaldrich-jp.comsigmaaldrich.com This allows for spectrophotometric monitoring of the reaction's completion. sigmaaldrich.com

Similarly, while not directly related to Dde removal, the deprotection of the Fmoc group with piperidine (B6355638) releases dibenzofulvene (DBF), which forms an adduct with piperidine. iris-biotech.de This adduct has a distinct UV absorbance maximum around 301 nm, which can be used to quantify the extent of Fmoc removal. iris-biotech.dersc.org This principle of monitoring chromophoric byproducts is a cornerstone of process analytical technology (PAT) in solid-phase peptide synthesis (SPPS). thieme-connect.de

Table 1: UV/Vis Monitoring of Protecting Group Removal

Protecting Group Deprotection Reagent Chromophoric Species Monitored Typical λmax (nm)
Dde Hydrazine Dde group / Cleavage byproduct ~290 vulcanchem.com
ivDde Hydrazine Indazole byproduct 290 sigmaaldrich-jp.comsigmaaldrich.com
Fmoc Piperidine Piperidine-dibenzofulvene adduct ~301 iris-biotech.de

This table provides an interactive summary of the key parameters for monitoring deprotection reactions using UV/Vis spectroscopy.

Refractive index (RI) measurement has emerged as a powerful process analytical tool (PAT) for real-time monitoring of various stages in solid-phase peptide synthesis, including deprotection. digitellinc.comschmidt-haensch.com The principle lies in the fact that the RI of the reaction solution changes as the concentration of dissolved species changes. digitellinc.com During the deprotection of the Dde group, its removal from the solid-supported peptide and subsequent release of the cleavage byproduct into the solution lead to a change in the solution's refractive index. This change can be continuously monitored to track the kinetics of the deprotection reaction. digitellinc.com

This technique offers a universal detection method that can follow mass transfer between the solid and liquid phases, providing valuable information on reaction completion without the need for sampling. digitellinc.comoxfordglobal.com Studies have demonstrated that RI can effectively monitor Fmoc deprotection, coupling reactions, and washing steps, making SPPS a more controlled and sustainable process. digitellinc.comoxfordglobal.com The sensitivity of RI allows for the detection of reaction endpoints, failures in deprotection, and even some side reactions. digitellinc.com

Qualitative and Quantitative Assessment of Reaction Completion

Following the deprotection step, it is essential to confirm the complete removal of the protecting group and assess the purity of the resulting product. A combination of qualitative and quantitative methods is employed for this purpose.

The Kaiser test, which utilizes ninhydrin (B49086), is a highly sensitive qualitative method for detecting the presence of primary amines on the solid support. chempep.comwikipedia.orgpeptide.com After the deprotection of the Dde group from Dde-D-Lys(Fmoc)-OH, the newly exposed primary α-amino group will react with ninhydrin to produce a characteristic deep blue color (Ruhemann's purple). wikipedia.orgpeptide.com This provides a clear visual indication of a successful deprotection. wikipedia.org

Conversely, if the deprotection is incomplete, or before the deprotection step, the resin beads will remain colorless or turn yellow, indicating the absence of a free primary amine. iris-biotech.dewikipedia.org The Kaiser test is routinely used in SPPS to monitor both deprotection and coupling reactions. polypeptide.commdpi.comub.edu While highly sensitive for primary amines, it is less reliable for secondary amines. peptide.com Care must be taken as prolonged heating during the test can sometimes lead to the removal of the Fmoc group, potentially causing a false positive result. chempep.compeptide.com

Table 2: Interpretation of Kaiser Test Results

Resin Bead Color Interpretation Implication for Dde Deprotection
Deep Blue/Violet Presence of free primary amine Successful and complete deprotection
Colorless/Yellow Absence of free primary amine Incomplete or failed deprotection

This interactive table outlines the visual cues and their meanings in the context of monitoring Dde deprotection with the Kaiser test.

Analytical High-Performance Liquid Chromatography (HPLC) is an indispensable quantitative technique for assessing the purity of the final product and detecting any side products formed during the synthesis. sigmaaldrich.com After cleavage of the peptide from the resin, reversed-phase HPLC (RP-HPLC) is typically employed. The crude peptide mixture is separated based on the hydrophobicity of its components.

For this compound, after Dde deprotection and subsequent synthetic steps, HPLC analysis of the cleaved peptide can reveal the presence of the desired product, unreacted starting material, or byproducts resulting from incomplete deprotection or side reactions. rsc.org For instance, if the Dde group is not completely removed, a peak corresponding to the Dde-protected peptide will be observed in the chromatogram. The purity of the target peptide is typically determined by the area percentage of its corresponding peak in the HPLC chromatogram. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and thus the structure of the synthesized peptide. sigmaaldrich.com Following HPLC purification, the collected fractions are often analyzed by MS to verify the identity of the product. mdpi.com

In the context of this compound chemistry, after the Dde group is removed and subsequent modifications or chain elongations are performed, MS analysis confirms that the final product has the expected molecular weight. rsc.org For example, if the Dde deprotection was successful and a subsequent coupling reaction was performed, the mass spectrum should show a peak corresponding to the mass of the elongated peptide. Conversely, the absence of this peak and the presence of a peak corresponding to the mass of the peptide before the coupling step would indicate a failed reaction, possibly due to incomplete Dde deprotection. Electrospray ionization (ESI-MS) is a commonly used soft ionization technique for peptide analysis. rsc.org

Table 3: Key Compounds in this compound Chemistry

Compound Name Abbreviation Use in this Context
N-α-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-N-ε-(9-fluorenylmethyloxycarbonyl)-D-lysine This compound Starting orthogonally protected amino acid
N-ε-(9-fluorenylmethyloxycarbonyl)-D-lysine Fmoc-D-Lys-OH Product after Dde deprotection
Piperidine - Reagent for Fmoc deprotection
Hydrazine - Reagent for Dde deprotection
Ninhydrin - Reagent for the Kaiser test
Dibenzofulvene DBF Chromophoric byproduct of Fmoc deprotection

This interactive table lists the important chemical compounds mentioned throughout the article and their roles.

Advanced Spectroscopic Techniques for On-Resin Analysis (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and functional groups present in a sample. acs.org When applied to SPPS, it can track the progress of both coupling and deprotection steps by monitoring the characteristic vibrational bands of protecting groups, amino acids, and the resin support. researchgate.netresearchgate.net The technique is non-invasive and can be performed directly on the resin slurry, making it an ideal Process Analytical Technology (PAT) tool for SPPS. researchgate.netiaea.org

The application of Raman spectroscopy for on-resin analysis offers several advantages. It allows for the precise determination of reaction endpoints, which can prevent unnecessary exposure of the peptide to harsh reagents and reduce cycle times and solvent consumption. researchgate.netarkat-usa.org Furthermore, it can provide insights into the formation of secondary structures, such as β-sheets, on the resin, which can hinder subsequent synthetic steps. d-nb.info

In the context of this compound chemistry, Raman spectroscopy can be employed to monitor the orthogonal deprotection of both the Fmoc and Dde protecting groups. The cleavage of the Fmoc group with piperidine and the subsequent removal of the Dde group with hydrazine or hydroxylamine (B1172632) can be followed by observing the disappearance of the characteristic Raman signals of each protecting group. nih.govnih.gov While specific Raman spectra for the on-resin monitoring of Dde deprotection are not extensively documented in public literature, the principles are well-established from the monitoring of other protecting groups like Fmoc.

The monitoring of the Dde group deprotection would likely focus on the vibrational modes of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl moiety. Key spectral regions of interest would include the C=O and C=C stretching vibrations within the cyclohexanedione ring. The disappearance of these characteristic peaks would signify the successful cleavage of the Dde group. The table below outlines the general approach for on-resin monitoring of SPPS using Raman spectroscopy, with a specific focus on the this compound chemistry.

Monitored Step Key Chemical Transformation Expected Raman Spectral Changes Significance
Fmoc Deprotection Cleavage of the Nα-Fmoc group with piperidine.Disappearance of characteristic Fmoc peaks (e.g., fluorenyl ring vibrations).Confirms the availability of the N-terminal amine for the next coupling step.
Amino Acid Coupling Formation of a new amide bond.Changes in the amide I and amide III bands; decrease in the signal of the activated amino acid.Ensures the completion of the peptide chain elongation.
Dde Deprotection Selective cleavage of the ε-amino Dde group with hydrazine.Disappearance of characteristic Dde peaks (e.g., C=O and C=C stretching of the cyclohexanedione ring).Confirms the selective deprotection of the lysine (B10760008) side chain for subsequent modification.
Resin Status Swelling and aggregation.Changes in the Raman bands of the solid support (e.g., polystyrene).Provides information on the physical state of the resin, which can affect reaction kinetics.

Detailed research findings have demonstrated the capability of Raman spectroscopy to monitor various aspects of SPPS. For instance, studies have shown that near-infrared Fourier-transform (NIR-FT) Raman spectroscopy can quantitatively follow the deprotection of the Fmoc group. researchgate.net It has also been used to detect on-resin aggregation through changes in the peptide backbone vibrational modes. d-nb.info In one application, controlled partial deprotection of Dde groups on resin beads was monitored to create combinatorial libraries with specific coding, highlighting the potential for precise reaction control using Raman spectroscopy. nih.gov

The implementation of on-resin Raman spectroscopy in the synthesis of peptides containing this compound would enable a more controlled and efficient process. By providing real-time data on the status of the on-resin reactions, chemists can make informed decisions to optimize the synthesis, leading to higher quality and more reliable production of complex peptides.

Challenges, Limitations, and Mitigation Strategies in Dde D Lys Fmoc Oh Applications

Protecting Group Migration and Premature Loss

Research has shown that the Dde protecting group can migrate from the ε-amino group of a lysine (B10760008) residue to a free (unprotected) ε-amino group of another lysine residue or even from an α-amino group. nih.gov This "scrambling" is particularly problematic during the synthesis of longer peptides where repeated exposure to piperidine (B6355638) for Fmoc deprotection can lead to a certain extent of premature Dde loss. iris-biotech.de The migration can occur both intra- and intermolecularly between peptides on the same resin bead. nih.gov

The mechanism of migration can be a direct nucleophilic attack by a free amino group, a reaction that can occur even in neat dimethylformamide (DMF). nih.gov The presence of piperidine, commonly used for Fmoc removal, accelerates this side reaction, likely through the formation of an unstable piperidine-Dde adduct. nih.gov While an unprotected ε-NH2 group can acquire a Dde group, studies have noted that an unprotected α-NH2 group cannot remove a Dde group from an ε-NH2 function. nih.gov However, migration from a side chain to an alpha-amino group has been observed in specific cases, such as with diaminopropionic acid (Dpr) residues, leading to the formation of cyclic byproducts. peptide.comresearchgate.net

To address the instability and migration of the Dde group, several mitigation strategies have been developed. These focus on either modifying the protecting group itself or altering the deprotection conditions for the temporary Nα-Fmoc group.

One of the most effective strategies is the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group. iris-biotech.de The ivDde group is sterically more demanding than Dde, which enhances its stability towards piperidine. sigmaaldrich.comiris-biotech.de Consequently, it shows a significantly reduced tendency for migration and premature loss during Fmoc deprotection cycles. iris-biotech.de

Another successful approach involves modifying the conditions for Fmoc group removal. Replacing piperidine with a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has been shown to prevent Dde migration. nih.govsigmaaldrich.com Shorter reaction times with the DBU solution (e.g., 3 cycles of 3 minutes) are sufficient for complete Fmoc removal without inducing the unwanted side reaction. nih.gov

StrategyDescriptionAdvantagesDisadvantages
Use of ivDde The sterically hindered ivDde group is used in place of Dde for side-chain protection. iris-biotech.deMore stable to piperidine; does not typically migrate. iris-biotech.deCan be very difficult to remove under certain sequence-dependent conditions. sigmaaldrich.comiris-biotech.de
DBU/DMF for Fmoc Removal 2% DBU in DMF is used for Fmoc deprotection instead of the standard piperidine solution. nih.govsigmaaldrich.comPrevents Dde migration. nih.govRequires careful optimization of reaction time to ensure complete Fmoc removal without other side reactions.

Incomplete Deprotection and Its Consequences

While strategies exist to stabilize the Dde group during synthesis, the subsequent removal of these more robust protecting groups can present its own set of challenges. Incomplete deprotection results in the desired modification failing to occur at the lysine side chain, leading to a heterogeneous product mixture containing deletion sequences or failure sequences, which can be difficult to separate from the target peptide. mdpi.com

The efficiency of Dde, and particularly ivDde, removal can be highly dependent on the local peptide sequence and its position within the chain. sigmaaldrich.comiris-biotech.de For instance, the removal of the robust ivDde group can be exceptionally difficult when it is located near the C-terminus of a peptide or within a sequence prone to aggregation on the solid support. sigmaaldrich.comiris-biotech.de This steric hindrance can prevent the deprotection reagent, typically 2% hydrazine (B178648) in DMF, from efficiently accessing the protecting group, resulting in incomplete removal even after repeated or prolonged treatment. sigmaaldrich.com

To overcome incomplete deprotection, careful optimization of the cleavage conditions is necessary. The standard condition for Dde or ivDde removal is treatment with a 2% (v/v) solution of hydrazine hydrate (B1144303) in DMF. sigmaaldrich.comcreative-peptides.com The progress of the reaction can be monitored spectrophotometrically by measuring the absorbance of the indazole byproduct at 290 nm. sigmaaldrich.com

For difficult sequences, extending the reaction time or increasing the number of treatments may improve the yield. However, alternative deprotection cocktails have also been explored. For example, a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been used for the selective removal of the Dde group, demonstrating full orthogonality with the Fmoc group. researchgate.net This method may offer a milder alternative that could be advantageous for sensitive or sterically hindered sequences.

ReagentTypical ConditionsNotes
Hydrazine Hydrate 2% in DMF sigmaaldrich.comThe most common reagent. Reaction progress can be monitored by UV absorbance of the byproduct. sigmaaldrich.com
Hydroxylamine Hydroxylamine hydrochloride and imidazole in NMP researchgate.netProvides full orthogonality with Fmoc; may be beneficial for sensitive peptides. researchgate.net

Compatibility with Other Protecting Groups and Reagents

The utility of Dde-D-Lys(Fmoc)-OH is founded on its orthogonality with other protecting groups used in peptide synthesis. The Dde group is designed to be stable to the acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF), although, as noted, the stability to piperidine is not absolute. iris-biotech.decreative-peptides.com

When planning a synthesis that involves Dde protection, compatibility with all other reagents and protecting groups must be considered. For example, if on-resin Dde removal is performed using hydrazine before the peptide synthesis is complete, the N-terminal α-amino group should be protected with a group stable to hydrazinolysis, such as the Boc group. sigmaaldrich.com This prevents the hydrazine from removing the N-terminal Fmoc group. sigmaaldrich.com

Furthermore, care must be taken when using Dde in the presence of other sensitive protecting groups. For instance, when removing the Dde group in the presence of allyl-based protecting groups, it is recommended to include a scavenger such as allyl alcohol in the deprotection solution to prevent the unintended reduction of the allyl group by the hydrazine. sigmaaldrich.com

Avoidance of Fmoc Cleavage by Hydrazine

A significant challenge in the application of this compound arises from the lack of complete orthogonality between the Dde and Fmoc protecting groups when using the standard deprotection reagent for Dde. acs.org The Dde group is classically cleaved under nucleophilic conditions using a 2% solution of hydrazine in N,N-dimethylformamide (DMF). acs.orgsigmaaldrich.com Unfortunately, these conditions are also known to readily cleave the Fmoc group, which is typically removed with a basic reagent like piperidine. acs.orgsigmaaldrich.com This cross-reactivity limits the strategic utility of a dual Dde/Fmoc protection scheme, as the simultaneous removal of both groups prevents selective modification. acs.org

To overcome this limitation, research has focused on developing alternative deprotection conditions for the Dde group that are fully compatible with the Fmoc group. A highly effective method involves the use of hydroxylamine. acs.orgpeptide.com Studies have demonstrated that a solution of hydroxylamine hydrochloride (NH₂OH·HCl) and imidazole in a solvent mixture such as N-Methyl-2-pyrrolidone (NMP) and dichloromethane (B109758) (CH₂Cl₂) can cleanly cleave the Dde group without affecting the Fmoc group. acs.orgresearchgate.net This discovery established full orthogonality between the Dde and Fmoc groups, significantly expanding the scope of the Dde group in solid-phase peptide synthesis (SPPS). acs.orgnih.govsoton.ac.uk

Comparison of Dde Deprotection Reagents
ReagentTypical ConditionsEffect on Dde GroupEffect on Fmoc GroupOrthogonality
Hydrazine2% in DMFCleavedCleavedNo acs.orgsigmaaldrich.com
HydroxylamineNH₂OH·HCl / Imidazole in NMP/CH₂Cl₂CleavedStableYes acs.orgsigmaaldrich.com

Use of Boc N-Terminal Protection during Dde Removal

When the use of hydroxylamine is not feasible and hydrazine remains the reagent of choice for Dde removal, a common mitigation strategy is to protect the N-terminal α-amino group with a tert-butyloxycarbonyl (Boc) group. sigmaaldrich.compeptide.com The Boc group is stable under the mild basic conditions of hydrazine treatment used to remove the Dde group. acs.orgrsc.org

This strategy involves completing the peptide chain synthesis using standard Fmoc-SPPS. Before the selective deprotection of the lysine side-chain's Dde group, the N-terminal Fmoc group is removed and replaced with a Boc group. sigmaaldrich.compeptide.com This is typically achieved by reacting the N-terminal amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.com With the acid-labile Boc group in place, the resin-bound peptide can be treated with 2% hydrazine in DMF. This cleaves the Dde group, exposing the lysine side-chain amine for further modification, while leaving the N-terminal Boc group and other acid-labile side-chain protecting groups intact. sigmaaldrich.comnih.gov

Workflow for Dde Removal with Hydrazine using N-terminal Boc Protection:

Complete peptide synthesis via Fmoc-SPPS.

Remove the final N-terminal Fmoc group.

Acylate the N-terminal amino group with Boc₂O to install the Boc protecting group. sigmaaldrich.com

Treat the peptide-resin with 2% hydrazine in DMF to selectively cleave the Dde group from the lysine side chain. peptide.com

Proceed with the desired modification on the liberated lysine side-chain amine.

Side Reactions with Cleavage Reagents

The reagents used for Dde group cleavage can sometimes lead to undesirable side reactions, affecting the integrity and purity of the final peptide product.

One documented issue is the migration of the Dde group. It has been reported that the Dde group can migrate from the side chain of one lysine residue to an unprotected side chain of another lysine residue within the peptide sequence. sigmaaldrich.comsigmaaldrich.com This intramolecular transfer can lead to a heterogeneous mixture of peptide isomers, complicating purification and analysis. To address this, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed, which is less prone to migration. peptide.com

Furthermore, the use of hydrazine as a cleavage reagent must be carefully controlled. While 2% hydrazine is the standard concentration, using higher concentrations can induce side reactions. peptide.com Specifically, hydrazine concentrations exceeding 2% have been shown to cause:

Peptide bond cleavage: Unwanted cleavage of the peptide backbone can occur, particularly at glycine (B1666218) (Gly) residues. peptide.com

Conversion of Arginine to Ornithine: The guanidinium (B1211019) group of arginine (Arg) can be undesirably converted to the amino group of ornithine (Orn). peptide.com

These side reactions underscore the importance of adhering to optimized protocols for Dde deprotection to ensure the chemical fidelity of the synthesized peptide.

Summary of Side Reactions in Dde Deprotection
Side ReactionCauseMitigation Strategy
Dde Group MigrationIntramolecular transfer to another unprotected amine. sigmaaldrich.comsigmaaldrich.comUse of the more sterically hindered ivDde protecting group. peptide.com
Peptide Cleavage at GlycineHydrazine concentration > 2%. peptide.comStrictly maintain hydrazine concentration at 2%. peptide.com
Arginine to Ornithine ConversionHydrazine concentration > 2%. peptide.comStrictly maintain hydrazine concentration at 2%. peptide.com

Future Directions and Emerging Research Avenues for Dde D Lys Fmoc Oh

Development of Novel Deprotection Reagents

The standard method for the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group involves the use of 2% hydrazine (B178648) in dimethylformamide (DMF). sigmaaldrich.com While effective, the use of hydrazine can present challenges, including its potential to also remove the Fmoc group, necessitating N-terminal protection with a Boc group. peptide.com This has spurred research into the development of milder and more orthogonal deprotection reagents.

A significant advancement has been the introduction of hydroxylamine (B1172632) as a deprotection agent. peptide.com The use of hydroxylamine hydrochloride buffered with imidazole (B134444) offers a method to remove the Dde group without affecting the Fmoc protecting group, thus achieving full orthogonality. sigmaaldrich.comsigmaaldrich.com This allows for the selective deprotection of the lysine (B10760008) side chain while the peptide is still anchored to the solid support and the N-terminus remains Fmoc-protected, opening up new possibilities for on-resin modifications.

Future research in this area is likely to focus on:

Hydrazine-free reagents: Exploring new chemical entities that can efficiently cleave the Dde group under even milder conditions, further enhancing compatibility with sensitive functional groups.

Catalytic deprotection methods: Investigating catalytic systems that could offer greater selectivity and efficiency, potentially reducing the need for stoichiometric amounts of reagents and simplifying purification processes.

"Green" deprotection strategies: Developing environmentally benign deprotection protocols that minimize the use of hazardous solvents and reagents.

ReagentTypical ConditionsOrthogonality with FmocKey AdvantagesLimitations
Hydrazine2% in DMFPartial (can remove Fmoc)Well-established and effectiveRequires N-terminal Boc protection for full orthogonality
HydroxylamineHydroxylamine hydrochloride and imidazole in NMP/DCMFullAllows for selective on-resin deprotection in the presence of FmocMay require longer reaction times compared to hydrazine

Integration with Automated and Flow Chemistry Systems

The demand for rapid and efficient synthesis of peptides has led to the increasing adoption of automated solid-phase peptide synthesis (SPPS) and flow chemistry systems. The integration of Dde-D-Lys(Fmoc)-OH into these platforms presents both opportunities and challenges.

Automated SPPS platforms can be programmed to perform the selective deprotection of the Dde group, followed by on-resin modification, streamlining the synthesis of complex peptides. However, challenges such as incomplete deprotection of the related, more sterically hindered ivDde group have been reported in automated setups, suggesting that optimization of reaction times, reagent concentrations, and mixing efficiency is crucial.

Flow chemistry offers precise control over reaction parameters and has the potential to accelerate the deprotection and subsequent modification steps. The continuous flow of reagents can enhance reaction kinetics and facilitate in-line monitoring of the deprotection process. Future research will likely focus on:

Developing optimized protocols for Dde deprotection in various automated and flow synthesis platforms.

Designing real-time monitoring techniques to ensure complete Dde removal before subsequent coupling steps.

Investigating the compatibility of novel deprotection reagents with the materials and fluidics of automated and flow systems.

Expansion into Novel Biomolecule Conjugates beyond Peptides

The ability to selectively unmask the side-chain amine of lysine using this compound has been extensively used for the synthesis of modified peptides, such as branched, cyclic, and fluorescently labeled peptides. sigmaaldrich.compeptide.com An emerging area of research is the expansion of this methodology to create conjugates with other classes of biomolecules.

One notable example is the synthesis of peptide nucleic acid (PNA)-peptide conjugates. researchgate.net The orthogonal deprotection of the Dde group allows for the synthesis of the peptide chain followed by the on-resin synthesis of the PNA oligomer, or vice-versa. This approach has significant potential for the development of novel therapeutic and diagnostic agents.

Future directions in this area include the conjugation of peptides to:

Oligonucleotides: Creating peptide-oligonucleotide conjugates for applications in gene delivery and antisense therapy.

Carbohydrates: Synthesizing glycopeptides with defined structures to study the role of glycosylation in biological processes.

Lipids: Preparing lipopeptides to enhance membrane permeability and bioavailability of peptide-based drugs.

Nanoparticles: Functionalizing nanoparticles with peptides for targeted drug delivery and imaging applications. researchgate.net

Computational Modeling for Synthesis Optimization

Computational modeling is becoming an increasingly powerful tool for optimizing chemical syntheses. In the context of this compound, computational approaches can be employed to:

Model deprotection mechanisms: Gaining a deeper understanding of the reaction pathways for Dde cleavage by different reagents can aid in the design of more efficient deprotection strategies.

Predict reaction kinetics: Computational simulations can help predict the rates of deprotection under various conditions, allowing for the in-silico optimization of reaction times and reagent concentrations.

Simulate peptide conformation: Understanding how the presence of the Dde group and subsequent modifications affect the conformation of the growing peptide chain can help to anticipate and mitigate issues such as aggregation during synthesis.

While specific computational studies on the deprotection of this compound are still emerging, the application of quantum mechanics (QM) and molecular dynamics (MD) simulations holds great promise for accelerating the development and optimization of synthetic protocols involving this versatile building block.

Applications in Chemical Biology and Material Science Research

The unique properties of this compound have led to its widespread use in chemical biology for the construction of complex molecular probes and tools to study biological systems. bachem.com Its application in the synthesis of branched and cyclic peptides has been instrumental in the development of enzyme inhibitors, receptor ligands, and vaccine candidates. sigmaaldrich.com

A promising, yet less explored, area is the application of this compound in material science. The ability to introduce specific functionalities onto a peptide backbone opens up possibilities for the design of novel biomaterials. For instance, peptides containing selectively modifiable lysine residues could be used to:

Create functionalized hydrogels: The selective deprotection of the Dde group within a peptide-based hydrogel could allow for the in-situ introduction of bioactive molecules or cross-linking agents for applications in tissue engineering. nih.govmdpi.com

Develop self-assembling materials: The precise placement of functional groups on self-assembling peptides can be used to control their morphology and create nanomaterials with tailored properties.

Functionalize surfaces: Peptides containing Dde-protected lysine can be immobilized on surfaces, and subsequent deprotection and modification can be used to create biosensors or biocompatible coatings.

The continued exploration of this compound in these and other areas of material science is expected to yield a new generation of advanced functional materials.

Q & A

Q. What are the roles of the Dde and Fmoc protecting groups in Dde-D-Lys(Fmoc)-OH during peptide synthesis?

  • Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the lysine residue, allowing sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) during solid-phase peptide synthesis (SPPS). The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the ε-amino side chain, which is selectively removed using hydrazine (2% hydrazine hydrate in DMF) without affecting the Fmoc group. This dual protection enables orthogonal synthesis strategies for branched or cyclic peptides .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :
  • Storage : Store in a sealed container at ≤25°C in a dry, well-ventilated area. Avoid exposure to moisture and strong oxidizing agents .
  • Handling : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and eye protection to minimize inhalation or skin contact. Ensure proper ventilation to avoid dust formation during weighing .

Q. Which solvents are optimal for dissolving this compound in SPPS?

  • Methodological Answer : The compound is typically dissolved in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at concentrations of 0.1–0.3 M. Pre-dissolving in a minimal volume of DMSO (1–2 mL/g) followed by dilution with DMF improves solubility and coupling efficiency. Avoid aqueous buffers, as they may prematurely hydrolyze the Dde group .

Q. What are the standard deprotection conditions for Fmoc and Dde groups?

  • Methodological Answer :
  • Fmoc Removal : Treat with 20% piperidine in DMF (2 × 5 min) under agitation. Monitor completeness via UV absorbance at 301 nm (characteristic Fmoc-piperidine adduct) .
  • Dde Removal : Use 2% hydrazine hydrate in DMF (2 × 10 min). Validate deprotection via Kaiser test or LC-MS to confirm ε-amine availability .

Advanced Research Questions

Q. How can orthogonal protection strategies be designed using this compound in complex peptide sequences?

  • Methodological Answer : Combine this compound with other orthogonally protected residues (e.g., Alloc, ivDde) for multi-directional synthesis. For example:
  • Step 1 : Synthesize the main chain using Fmoc-SPPS.
  • Step 2 : Remove Dde with hydrazine, then couple a side-chain modification (e.g., biotin, fluorophore).
  • Step 3 : Remove Fmoc to extend the peptide backbone.
    This approach minimizes side reactions in branched peptides or post-translational modifications .

Q. What side reactions occur during Fmoc removal in the presence of the Dde group, and how can they be mitigated?

  • Methodological Answer :
  • Observed Issues : Prolonged piperidine exposure may partially hydrolyze the Dde group, leading to ε-amine premature deprotection.
  • Mitigation : Optimize piperidine exposure time (≤10 min total) and monitor via HPLC-MS. Use 0.1 M HOBt (hydroxybenzotriazole) in DMF to suppress diketopiperazine formation during backbone assembly .

Q. How can coupling efficiency of this compound be optimized in automated SPPS?

  • Methodological Answer :
  • Coupling Protocol : Use a 3-fold molar excess of the amino acid, activated with HBTU/HOBt/DIPEA (1:1:2 ratio) in DMF. Double coupling (2 × 30 min) is recommended for sterically hindered sequences.
  • Monitoring : Perform Kaiser tests after each coupling. If incomplete, switch to stronger activators like PyAOP or heat-assisted coupling (50°C) .

Q. How to analyze the stability of this compound under varying SPPS conditions?

  • Methodological Answer :
  • HPLC-MS Analysis : Monitor degradation products (e.g., free lysine, Fmoc-D-Lys-OH) under acidic (0.1% TFA) and basic (piperidine) conditions.
  • Stability Data :
ConditionDegradation (%) at 24 hrs
20% Piperidine in DMF<5%
2% Hydrazine in DMF<2%
0.1 M TFA/DCM10–15%
  • Recommendation : Avoid prolonged TFA exposure during resin cleavage to preserve Dde integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.